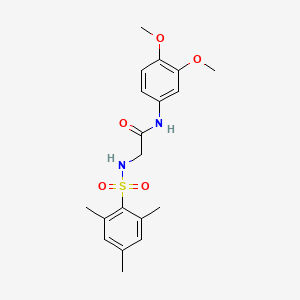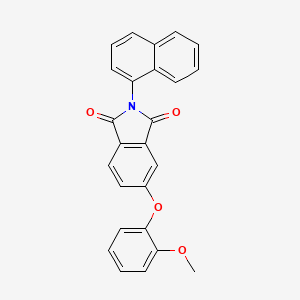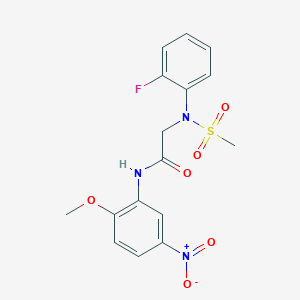
N-(4-bromo-2,6-dimethylphenyl)-2-(4-cyanophenoxy)acetamide
Übersicht
Beschreibung
N-(4-bromo-2,6-dimethylphenyl)-2-(4-cyanophenoxy)acetamide, also known as BDA-410, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDA-410 belongs to the class of small molecules that act as inhibitors of the protein phosphatase 2A (PP2A). PP2A is a ubiquitous serine/threonine phosphatase that plays a crucial role in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis. The dysregulation of PP2A has been implicated in several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
N-(4-bromo-2,6-dimethylphenyl)-2-(4-cyanophenoxy)acetamide acts as an inhibitor of PP2A by binding to the catalytic subunit of the enzyme and preventing its activity. PP2A is a crucial regulator of various signaling pathways, and its dysregulation has been implicated in several diseases, including cancer. By inhibiting PP2A, this compound can modulate various signaling pathways and induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest at the G1 phase and activates the apoptotic pathway. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition to its effects on cancer cells, this compound has been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-bromo-2,6-dimethylphenyl)-2-(4-cyanophenoxy)acetamide as a research tool is its specificity for PP2A. This compound has been shown to selectively inhibit PP2A without affecting other phosphatases. This specificity makes this compound a valuable tool for studying the role of PP2A in various cellular processes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-2-(4-cyanophenoxy)acetamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the identification of specific cancer types that are most sensitive to this compound treatment. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of this compound in models of Alzheimer's disease and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2,6-dimethylphenyl)-2-(4-cyanophenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been cancer. Studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(4-cyanophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-11-7-14(18)8-12(2)17(11)20-16(21)10-22-15-5-3-13(9-19)4-6-15/h3-8H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTGFNUGRRWUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)COC2=CC=C(C=C2)C#N)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B3552111.png)

![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3552127.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3552130.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3552144.png)
![2-(3-methylphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B3552152.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3552158.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3552163.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B3552166.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-chloro-4-fluorophenyl)butanamide](/img/structure/B3552173.png)

![4-(benzyloxy)-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B3552188.png)